4-(Benzyloxy)-2,6-difluorobenzaldehyde
Overview
Description
4-(Benzyloxy)-2,6-difluorobenzaldehyde (4-BDFB) is a type of aldehyde that is used in a variety of scientific research applications. It is highly reactive and is used in a variety of synthetic and organic chemistry processes. It has been used for a variety of laboratory experiments, including the synthesis of fluorinated compounds, the preparation of fluorinated derivatives, and the synthesis of fluorinated alkenes. Additionally, 4-BDFB has found application in medicinal chemistry, as it has been used to synthesize a range of therapeutic agents.
Scientific Research Applications
Antimicrobial Activity of Chalcones Derivatives
Specific Scientific Field
Pharmaceutical and Medicinal Chemistry
Summary of the Application
Chalcones derivatives, including those with a 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl) Ethanone Moiety, have wide applications in pharmaceutical and medicinal chemistry . They are synthesized by coupling with aromatic substituted aldehyde .
Methods of Application or Experimental Procedures
The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra . They were then screened for antimicrobial activity .
Results or Outcomes
The synthesized compounds showed antimicrobial activity . However, the specific results, including any quantitative data or statistical analyses, were not provided in the source .
Synthesis of Transition Metal Complexes
Specific Scientific Field
Summary of the Application
Transition metal complexes were synthesized by four Schiff base ligands obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
Methods of Application or Experimental Procedures
The complexes were characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .
Results or Outcomes
The synthesized metal(II) complexes showed high potency in in vitro antioxidant activity and were found to be more noxious than free Schiff base ligands in in vitro antimicrobial activities . The Cu(II) complexes were the most potent, having IC50 value from 2.98 to 3.89 μM range .
PPARα Agonists for Retinal Disorders
Summary of the Application
Peroxisome proliferator-activated receptor alpha (PPARα) is expressed in retinal Müller cells, endothelial cells, and in retinal pigment epithelium . Agonism of PPARα with genetic or pharmacological tools ameliorates inflammation, vascular leakage, neurodegeneration, and neovascularization associated with retinal diseases in animal models . Therefore, PPARα is a promising drug target for diabetic retinopathy and age-related macular degeneration .
Methods of Application or Experimental Procedures
The study involved the design, synthesis, and evaluation of second-generation analogues .
Results or Outcomes
The study led to the discovery of compounds that reach cellular potencies <50 nM and exhibit >2,700-fold selectivity for PPARα over other PPAR isoforms . These studies identify a pipeline of candidates positioned for detailed PK/PD and pre-clinical evaluation .
Medical Depigmentation
Specific Scientific Field
Summary of the Application
Monobenzone, also called 4-(Benzyloxy)phenol and monobenzyl ether of hydroquinone (MBEH) is an organic chemical in the phenol family . It is used as a topical drug for medical depigmentation .
Methods of Application or Experimental Procedures
Monobenzone is applied topically .
Results or Outcomes
The topical application of monobenzone in animals increases the excretion of melanin from melanocytes . The same action is thought to be responsible for the depigmenting effect of the drug in humans . Monobenzone may cause destruction of melanocytes and permanent depigmentation .
Benzylic Oxidations and Reductions
Specific Scientific Field
Summary of the Application
Benzylic oxidations and reductions are common reactions in organic chemistry . They involve the oxidation or reduction of a benzylic carbon, which is a carbon atom that is directly bonded to a benzene ring .
Methods of Application or Experimental Procedures
These reactions often involve the use of reagents such as KMnO4 or H3O . The permanganate oxidant is reduced, usually to Mn (IV) or Mn (II) .
Results or Outcomes
These reactions are useful in preparing substituted benzoic acids .
properties
IUPAC Name |
2,6-difluoro-4-phenylmethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-13-6-11(7-14(16)12(13)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTBPFVUDIRJRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80702277 | |
Record name | 4-(Benzyloxy)-2,6-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80702277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2,6-difluorobenzaldehyde | |
CAS RN |
918524-93-3 | |
Record name | 4-(Benzyloxy)-2,6-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80702277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.